

# DPM-1001 Trihydrochloride: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | DPM-1001 trihydrochloride |           |  |  |  |
| Cat. No.:            | B11934143                 | Get Quote |  |  |  |

An In-depth Technical Guide

**DPM-1001** trihydrochloride, an analog of the protein-tyrosine phosphatase 1B (PTP1B) inhibitor trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable small molecule with a dual mechanism of action.[1][2][3] It functions as a non-competitive, allosteric inhibitor of PTP1B and as a highly selective copper chelator.[2][4][5] These properties position DPM-1001 as a promising therapeutic candidate for metabolic diseases, such as type 2 diabetes and obesity, as well as for conditions characterized by copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of DPM-1001, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

## **Mechanism of Action**

DPM-1001 exerts its therapeutic effects through two primary mechanisms:

• PTP1B Inhibition: PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[1][6] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as the JAK2/STAT3 pathway in leptin signaling.[6] This leads to improved glucose homeostasis and reduced appetite.[1][6] DPM-1001 is a potent inhibitor of PTP1B with an IC50 of 100 nM.[2][3][6] The potency of DPM-1001 against the full-length PTP1B (1-405) is time-dependent, improving from an IC50 of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] This suggests



a conformational change or slow-binding kinetics. In contrast, its inhibition of the truncated form of PTP1B (1-321) is not time-dependent.[2]

• Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4][5] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B gene.[4][5] Preclinical studies have demonstrated that DPM-1001 can effectively reduce copper levels in these organs and promote its excretion.[4][5] The copper chelation activity of DPM-1001 has also been shown to enhance its potency as a PTP1B inhibitor.[1]

# **Preclinical Efficacy**

The preclinical efficacy of DPM-1001 has been evaluated in various in vitro and in vivo models, with significant findings in the areas of metabolic disease and Wilson's disease.

In Vitro Studies

| Assay                                            | Cell Line/System                                               | Key Findings                                                                                    | Reference |
|--------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| PTP1B Inhibition                                 | Recombinant PTP1B                                              | IC50 = 100 nM (with 30 min pre-incubation)                                                      | [2][3][6] |
| Copper Chelation                                 | In vitro assays                                                | Potent and highly selective for copper                                                          | [4][5]    |
| Cell Viability in<br>Copper Overload             | HepG2 cells with<br>ATP7B knockdown                            | DPM-1001 (2 µM) improved cell viability in the presence of high copper concentrations (>0.5 mM) | [5]       |
| Fibroblasts from<br>Wilson's disease<br>patients | Eliminated adverse effects associated with copper accumulation | [4][5]                                                                                          |           |

## In Vivo Studies: Diet-Induced Obesity



In a mouse model of diet-induced obesity, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.

| Parameter             | Animal Model                                               | Treatment                                                                       | Key Findings                                                                                                                        | Reference |
|-----------------------|------------------------------------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Body Weight           | 18-week-old,<br>high-fat diet-fed<br>male C57bl6/J<br>mice | 5 mg/kg DPM-<br>1001, once daily<br>for 50 days (oral<br>or<br>intraperitoneal) | Led to a 5% decrease in body weight, with weight loss starting within 5 days of treatment and continuing for approximately 3 weeks. | [2]       |
| Glucose<br>Metabolism | 18-week-old,<br>high-fat diet-fed<br>male C57bl6/J<br>mice | 5 mg/kg DPM-<br>1001, once daily<br>for 50 days (oral<br>or<br>intraperitoneal) | Improved glucose tolerance and insulin sensitivity.                                                                                 | [2]       |

## In Vivo Studies: Wilson's Disease

DPM-1001 has shown promise in a genetic mouse model of Wilson's disease, the toxic milk mouse, which has a mutation in the Atp7b gene.



| Parameter                 | Animal Model                                                 | Treatment                                                 | Key Findings                                                    | Reference |
|---------------------------|--------------------------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Tissue Copper<br>Levels   | 6-8 week-old<br>male C3He-<br>Atp7btx-j (toxic<br>milk) mice | 5 mg/kg DPM-<br>1001,<br>intraperitoneally<br>for 2 weeks | Lowered copper levels in the liver and brain.                   | [1][4][5] |
| Copper Excretion          | 6-8 week-old<br>male C3He-<br>Atp7btx-j (toxic<br>milk) mice | 5 mg/kg DPM-<br>1001,<br>intraperitoneally<br>for 2 weeks | Increased excretion of copper in the feces.                     | [4][5]    |
| Metallothionein<br>Levels | 6-8 week-old<br>male C3He-<br>Atp7btx-j (toxic<br>milk) mice | 5 mg/kg DPM-<br>1001,<br>intraperitoneally<br>for 2 weeks | Lowered elevated metallothionein levels in the liver and brain. | [5]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with DPM-1001.

## **PTP1B Inhibition Assay**

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of DPM-1001 against PTP1B.

- Materials:
  - Recombinant human PTP1B (catalytic domain)
  - o p-Nitrophenyl phosphate (pNPP) as substrate
  - Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
  - DPM-1001 trihydrochloride
  - 96-well microplate



- Spectrophotometer
- Procedure:
  - 1. Prepare serial dilutions of DPM-1001 in the assay buffer.
  - 2. Add 10  $\mu$ L of each DPM-1001 dilution to the wells of a 96-well plate.
  - 3. Add 80 µL of a solution containing recombinant PTP1B to each well.
  - 4. Pre-incubate the plate at 37°C for 30 minutes.
  - 5. Initiate the reaction by adding 10  $\mu$ L of pNPP solution to each well.
  - 6. Incubate the plate at 37°C for 15-30 minutes.
  - 7. Stop the reaction by adding 50 µL of 1 M NaOH.
  - 8. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
  - Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.

## **Diet-Induced Obesity Mouse Model**

This protocol describes the in vivo evaluation of DPM-1001 in a diet-induced obesity model.

- Animal Model:
  - Male C57BL/6J mice, 18 weeks of age.
  - Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
- Drug Administration:
  - DPM-1001 is administered at a dose of 5 mg/kg body weight.
  - Administration is performed once daily for 50 days.



- The route of administration can be oral gavage or intraperitoneal injection.
- Efficacy Endpoints:
  - Body Weight: Monitored daily or weekly.
  - Glucose Tolerance Test (GTT):
    - 1. Fast mice for 6 hours.
    - 2. Administer a bolus of glucose (1-2 g/kg) via oral gavage or intraperitoneal injection.
    - 3. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
  - Insulin Tolerance Test (ITT):
    - 1. Fast mice for 4-6 hours.
    - 2. Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.
    - 3. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

#### Toxic Milk Mouse Model of Wilson's Disease

This protocol details the study of DPM-1001 in a genetic mouse model of Wilson's disease.

- Animal Model:
  - Male C3He-Atp7btx-j mice (toxic milk mice), 6-8 weeks of age. These mice have a missense mutation in the Atp7b gene, leading to copper accumulation.
- Drug Administration:
  - DPM-1001 is administered at a dose of 5 mg/kg body weight.
  - Administration is via intraperitoneal injection, once daily for 2 weeks.
- Efficacy Endpoints:



- Tissue Copper Levels:
  - 1. At the end of the treatment period, euthanize the mice and collect liver and brain tissues.
  - 2. Digest the tissues using a mixture of nitric acid and hydrogen peroxide.
  - 3. Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Copper Excretion:
  - 1. House mice in metabolic cages to collect feces.
  - 2. Process the fecal samples and analyze for copper content using ICP-MS.

#### **Visualizations**

**DPM-1001 Mechanism of Action in Signaling Pathways** 





Click to download full resolution via product page

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

## **Preclinical Evaluation Workflow for DPM-1001**





Click to download full resolution via product page

Caption: Workflow of DPM-1001 preclinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DPM-1001 Trihydrochloride: A Preclinical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-preclinicalstudies-overview]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com